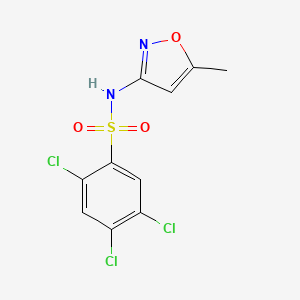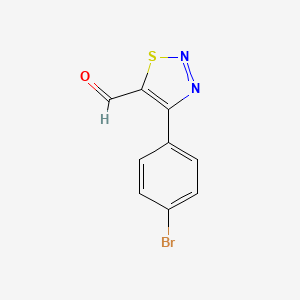
4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A solution of furfurylamine was made in tert-butylmethyl ether (MTBE) and cooled in an ice/salt bath to -15 °C. With vigorous stirring, solutions of p-toluenesulfonyl chloride and 20% aqueous sodium hydroxide were added simultaneously and cautiously. The temperature of the reaction mixture was not allowed to exceed -5 °C. After the addition was completed, the mixture was stirred for 2–3 hours. The MTBE layer was separated, and the aqueous layer acidified to pH 3–4 and extracted with MTBE. The combined organic solutions were washed with saturated brine and dried overnight with magnesium sulfate. After filtration, the solvent was removed in a rotary evaporator. The remaining white solid was recrystallized from 50% aqueous ethanol to yield the final product .Scientific Research Applications
Antibacterial Agents
Furan derivatives, including 4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide , have been recognized for their potential as antibacterial agents. The furan nucleus is a critical component in medicinal chemistry, contributing to the development of new drugs to combat microbial resistance . These compounds can be designed to target both gram-positive and gram-negative bacteria, offering a pathway to address the growing concern of antibiotic-resistant strains.
Antifungal Applications
The structural versatility of furan derivatives allows them to be effective in antifungal applications. Their ability to disrupt fungal cell wall synthesis or interfere with essential enzymes within the fungal cells makes them valuable in the development of new antifungal medications .
Antiviral Research
Research into furan derivatives has also extended into antiviral applications. The unique chemical structure of these compounds can be tailored to inhibit viral replication or to interfere with proteins critical to the viral life cycle, providing a foundation for the development of novel antiviral drugs .
Epoxy Resin Synthesis
4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide: can be utilized in the synthesis of epoxy resins. Furan derivatives are being explored as bio-renewable monomers for creating more sustainable polymers, which are essential in various industrial applications . The incorporation of furan derivatives into epoxy resins can enhance their properties, such as thermal stability and mechanical strength.
Antitumor Activity
The compound’s furan moiety has shown promise in antitumor activity. Its ability to interact with biological targets relevant to cancer progression, such as enzymes or receptors, makes it a candidate for the synthesis of anticancer drugs .
Agricultural Chemicals
Furan derivatives are also being investigated for their use in agriculture as plant-protecting agents. They can serve as active ingredients in pesticides or fungicides, helping to protect crops from various diseases and pests .
properties
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-2-3-10-19-13-6-8-15(9-7-13)21(17,18)16-12-14-5-4-11-20-14/h4-9,11,16H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERDDRBMHRZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

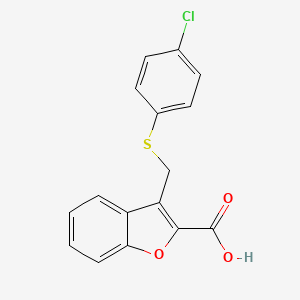
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)
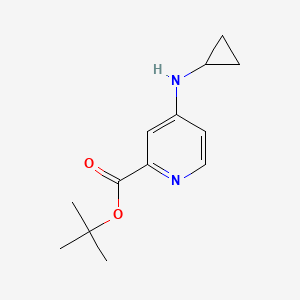

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)
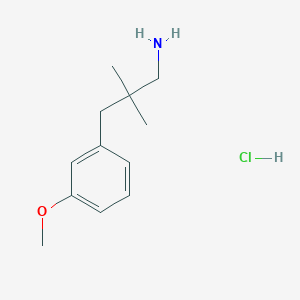
![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
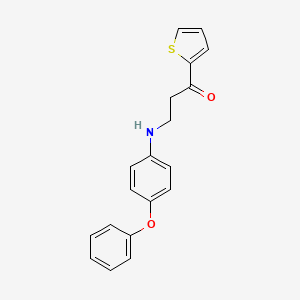
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)
